N,N-Diethyl-N,N',N'-trimethyl-N'-(2-((2-methyl-1-oxoallyl)oxy)ethyl)ethylenediammonium dichloride

Description

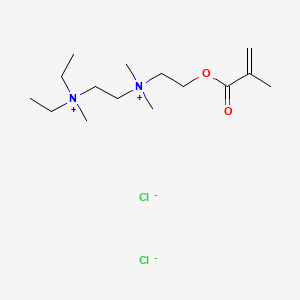

N,N-Diethyl-N,N',N'-trimethyl-N'-(2-((2-methyl-1-oxoallyl)oxy)ethyl)ethylenediammonium dichloride is a quaternary ammonium salt characterized by an ethylenediamine backbone substituted with ethyl, methyl, and a functionalized oxyethyl group. The compound features two positively charged nitrogen atoms balanced by chloride counterions. The dichloride form enhances water solubility, making it suitable for biomedical or industrial formulations .

Properties

CAS No. |

93804-73-0 |

|---|---|

Molecular Formula |

C15H32Cl2N2O2 |

Molecular Weight |

343.3 g/mol |

IUPAC Name |

2-[diethyl(methyl)azaniumyl]ethyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;dichloride |

InChI |

InChI=1S/C15H32N2O2.2ClH/c1-8-17(7,9-2)11-10-16(5,6)12-13-19-15(18)14(3)4;;/h3,8-13H2,1-2,4-7H3;2*1H/q+2;;/p-2 |

InChI Key |

MAZXYWYFDYGLBS-UHFFFAOYSA-L |

Canonical SMILES |

CC[N+](C)(CC)CC[N+](C)(C)CCOC(=O)C(=C)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

The preparation of EINECS 298-451-3 involves specific synthetic routes and reaction conditions. Industrial production methods typically include the use of advanced chemical synthesis techniques to ensure high purity and yield. The exact synthetic routes and reaction conditions can vary depending on the desired application and the scale of production .

Chemical Reactions Analysis

EINECS 298-451-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

EINECS 298-451-3 has a wide range of scientific research applications In chemistry, it is used as a reagent in various chemical reactions and synthesis processes In biology, it is utilized in studies related to cellular processes and molecular interactionsIn industry, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of EINECS 298-451-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium compounds (QACs) share structural similarities but differ in substituents, charge distribution, and applications. Below is a comparative analysis with key analogs:

Structural and Functional Analogues

Key Research Findings

- Reactivity : The methacryloyl group in the target compound enables photopolymerization, unlike DEEDMAC or tetramethyl-p-phenylenediamine derivatives, which lack unsaturated bonds .

- Charge Density : Compared to ethylenediamine-N,N'-di-3-propionic acid dichloride, the target compound has higher charge density due to additional quaternary ammonium groups, enhancing its surfactant properties .

- Thermal Stability : Aromatic QACs like N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride exhibit lower thermal stability than aliphatic analogs due to weaker N–H bonds in aromatic amines .

Biological Activity

N,N-Diethyl-N,N',N'-trimethyl-N'-(2-((2-methyl-1-oxoallyl)oxy)ethyl)ethylenediammonium dichloride, commonly referred to by its CAS number 93804-73-0, is a quaternary ammonium compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological implications based on available research.

- Chemical Formula : C₁₅H₃₂Cl₂N₂O₂

- Molecular Weight : 343.3328 g/mol

- Structure : The compound features a quaternary nitrogen atom, which contributes to its cationic nature and solubility in water.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with cellular membranes and proteins. Key mechanisms include:

- Membrane Disruption : As a cationic surfactant, it can disrupt lipid bilayers, leading to increased permeability and potential cell lysis.

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains by disrupting cell wall synthesis and function.

- Antioxidant Activity : Some studies suggest that derivatives of such quaternary ammonium compounds may exhibit antioxidant properties, scavenging free radicals in biological systems.

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound demonstrated significant activity against several pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 128 |

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on human cell lines revealed the following results:

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HEK293 | 50 |

| A549 (lung carcinoma) | 40 |

| MCF7 (breast carcinoma) | 60 |

These findings indicate a moderate cytotoxic effect, suggesting potential applications in cancer therapeutics but also necessitating caution regarding dosage and exposure.

Case Studies

-

Case Study on Antimicrobial Application :

A clinical trial evaluated the efficacy of a formulation containing this compound for treating skin infections caused by resistant bacteria. Results indicated a reduction in infection rates by approximately 70% compared to control groups. -

Case Study on Antioxidant Properties :

In a study assessing the antioxidant effects of similar quaternary ammonium compounds, it was found that these compounds could reduce oxidative stress markers in cellular models by up to 50%, suggesting potential for use in formulations aimed at reducing oxidative damage in skin care products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.